molecular formula C18H24O2 B1671308 Estradiol CAS No. 50-28-2

Estradiol

Cat. No. B1671308
CAS RN: 50-28-2
M. Wt: 272.4 g/mol
InChI Key: VOXZDWNPVJITMN-ZBRFXRBCSA-N
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Description

Estradiol is a naturally occurring hormone circulating endogenously in females. It is commercially available in several hormone therapy products for managing conditions associated with reduced estrogen, such as vulvovaginal atrophy and hot flashes .


Synthesis Analysis

Estradiol synthesis occurs mainly in the ovaries. A series of factors and signaling pathways regulate the synthesis of estrogen . The ovaries are the main synthetic organs of estrogen . The process of estrogen synthesis and the physiological roles of estrogen have been summarized in several literatures .


Molecular Structure Analysis

The crystal structure of the single component form of the primary female sex hormone, 17-β-estradiol (BES), has been reported . The structure was solved from single crystals obtained by sublimation .


Chemical Reactions Analysis

Estradiol can interact with estrogen receptors, interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones . It can also induce hormonal responses, similar to those produced naturally by organisms .


Physical And Chemical Properties Analysis

Estradiol is a white, odorless powder that is a primary female sex hormone associated with the female reproductive system .

Scientific Research Applications

Estradiol in Biological Systems

Estradiol measurement is crucial in human biology, impacting sexual development, skin, blood vessels, bones, muscles, coagulation, and more. Its levels are associated with diseases like coronary artery disease, stroke, and breast cancer. However, accurate measurement at low concentrations crucial in nonreproductive tissues remains challenging (Rosner et al., 2013).

Cognitive Function and Neural Plasticity

Estradiol influences cognitive function and neural plasticity. It modifies the density of N-methyl-D-aspartate (NMDA) receptor binding sites in the hippocampus, which may affect learning and seizure activity (Weiland, 1992). Additionally, it improves cognitive performance and alters the morphology of neurons in the prefrontal cortex, indicating its role in brain function and structure (Velázquez-Zamora et al., 2012).

Neuroprotection

Estradiol exhibits neuroprotective properties, particularly in the context of brain injuries like ischemic strokes. It enhances cell survival and synaptic plasticity, suggesting a potential therapeutic application in neurodegenerative diseases (Wise & Dubal, 2000). In experimental models, estradiol has shown protective effects against white matter injury and memory deficits (Dominguez et al., 2018).

Role in Psychiatric Conditions

There is evidence suggesting estradiol's potential in treating psychiatric conditions. For example, a clinical trial indicated that estradiol might have antipsychotic properties or enhance neuroleptic responsiveness in women with schizophrenia (Kulkarni et al., 1996).

Estradiol and Learning

Estradiol is implicated in the regulation of memory and learning processes. It influences dendritic spinedensity in the hippocampus and has been associated with improved cognitive functions in various learning paradigms. This indicates its role in the formation of new dendritic spines in the hippocampus, essential for learning and memory processes (Phan et al., 2012).

Estradiol and Brain Receptors

The estrogen receptor alpha (ERα) subtype plays a crucial role in estradiol's neuroprotective effects. Studies using animal models of stroke showed that the deletion of ERα nullifies estradiol's protective actions against brain injury, highlighting ERα as a key mediator in these effects (Dubal et al., 2001).

Estradiol's Broader Biological Impact

Estradiol's effects extend beyond neuroprotection and cognitive functions. It is known to regulate body composition and bioenergetics, playing a significant role in fat distribution and energy metabolism. This highlights its broader impact on physiological processes (Van Pelt et al., 2015).

Safety And Hazards

Long-term use of estrogens is associated with an increased risk of cancer of the endometrium, breast (male and female), and ovary . It is very important to use this medicine exactly as directed by a doctor to avoid unwanted side effects .

Future Directions

There is a need to develop more studies and improve the techniques, in order to effectively determine the mechanism of action of these contaminants and, thus, establish appropriate strategies for their removal from the environment and reduce their actions on living beings . The history of estrogen illustrates the role of intellectual reasoning, motivation, and serendipity in advancing knowledge about this important sex steroid .

properties

IUPAC Name

(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXZDWNPVJITMN-ZBRFXRBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O2
Record name estradiol
Source Wikipedia
URL https://en.wikipedia.org/wiki/Estradiol
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020573
Record name 17beta-Estradiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, White powder.
Record name Estradiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000151
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Record name ESTRADIOL
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Boiling Point

445.9±45.0
Record name Estradiol
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Solubility

Very soluble in acetone, ethanol, dioxane, Freely soluble in alcohol; soluble in acetone, dioxane, other organic solvents; solutions of fixed alkali hydroxides; sparingly soluble in vegetable oils., In water, 3.90 mg/L at 27 °C, 0.0036 mg/mL
Record name Estradiol
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Record name Estradiol
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Mechanism of Action

Estrogen is found in the the breast, uterine, ovarian, skin, prostate, bone, fat, and brain tissues. The main source of estrogen in adult women during the reproductive period of life is the ovarian follicle, which secretes 70 to 500 mcg of estradiol each day. After menopause, however, the majority of endogenous estrogen is produced by transformation of androstenedione (which is secreted by the adrenal cortex) to estrone in the peripheral tissues. Both estrone and its sulphate conjugated form, estrone sulphate, represent the most abundant estrogens found in postmenopausal women. Estradiol, however, is considerably more potent than estrone and estriol at the estrogen receptor (ER). As a result, the higher estrone concentration in postmenopausal population, can cause various undesirable effects. These effects may include hot flashes, chills, vaginal dryness, mood swings, irregular menstruation, and chills, in addition to sleep problems. Estradiol workings by binding to subtypes of the estrogen receptor: estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). It also exerts potent agonism of G Protein-coupled estrogen receptor (GPER), which is recognized an important regulator of this drug's rapid effects. Once the estrogen receptor has bound to its ligand, it enters the nucleus of the target cell, regulating gene transcription and formation of of messenger RNA. This mRNA makes contact with ribosomes producing specific proteins that express the effect of estradiol upon the target cell. Agonism of estrogen receptors increases pro-estrogenic effects, leading to the relief of vasomotor and urogenital symptoms of a postmenopausal or low estradiol state., Endogenous estrogens are largely responsible for the development and maintenance of the female reproductive system and secondary sexual characteristics. Although circulating estrogens exist in a dynamic equilibrium of metabolic interconversions, estradiol is the principal intracellular human estrogen and is substantially more potent than its metabolites, estrone and estriol at the receptor level. ... After menopause, most endogenous estrogen is produced by conversion of androstenedione, secreted by the adrenal cortex, to estrone by peripheral tissues. Thus, estrone and the sulfate conjugated form, estrone sulfate, are the most abundant circulating estrogens in postmenopausal women. Estrogens act through binding to nuclear receptors in estrogen-responsive tissues. To date, two estrogen receptors have been identified. These vary in proportion from tissue to tissue. Circulating estrogens modulate the pituitary secretion of the gonadotropins, luteinizing hormone (LH) and follicle stimulating hormone (FSH), through a negative feedback mechanism. Estrogens act to reduce the elevated levels of these hormones seen in postmenopausal women., Estrogens have an important role in the reproductive, skeletal, cardiovascular, and central nervous systems in women, and act principally by regulating gene expression. Biologic response is initiated when estrogen binds to a ligand-binding domain of the estrogen receptor resulting in a conformational change that leads to gene transcription through specific estrogen response elements (ERE) of target gene promoters; subsequent activation or repression of the target gene is mediated through 2 distinct transactivation domains (ie, AF-1 and AF-2) of the receptor. The estrogen receptor also mediates gene transcription using different response elements (ie, AP-1) and other signal pathways. Recent advances in the molecular pharmacology of estrogen and estrogen receptors have resulted in the development of selective estrogen receptor modulators (eg, clomiphene, raloxifene, tamoxifen, toremifene), agents that bind and activate the estrogen receptor but that exhibit tissue-specific effects distinct from estrogen. Tissue-specific estrogen-agonist or -antagonist activity of these drugs appears to be related to structural differences in their estrogen receptor complex (eg, specifically the surface topography of AF-2 for raloxifene) compared with the estrogen (estradiol)-estrogen receptor complex. A second estrogen receptor also has been identified, and existence of at least 2 estrogen receptors (ER-alpha, ER-beta) may contribute to the tissue-specific activity of selective modulators. While the role of the estrogen receptor in bone, cardiovascular tissue, and the CNS continues to be studied, emerging evidence indicates that the mechanism of action of estrogen receptors in these tissues differs from the manner in which estrogen receptors function in reproductive tissue. /Estrogen General Statement/, Intracellular cytosol-binding proteins for estrogens have been identified in estrogen-responsive tissues including the female genital organs, breasts, pituitary, and hypothalamus. The estrogen-binding protein complex (ie, cytosol-binding protein and estrogen) distributes into the cell nucleus where it stimulates DNA, RNA, and protein synthesis. The presence of these receptor proteins is responsible for the palliative response to estrogen therapy in women with metastatic carcinoma of the breast. /Estrogen General Statement/, Estrogens have generally favorable effects on blood cholesterol and phospholipid concentrations. Estrogens reduce LDL-cholesterol and increase HDL-cholesterol concentrations in a dose-related manner. The decrease in LDL-cholesterol concentrations associated with estrogen therapy appears to result from increased LDL catabolism, while the increase in triglyceride concentrations is caused by increased production of large, triglyceride-rich, very-low-density lipoproteins (VLDLs); changes in serum HDL-cholesterol concentrations appear to result principally from an increase in the cholesterol and apolipoprotein A-1 content of HDL2- and a slight increase in HDL3-cholesterol. /Estrogen General Statement/, For more Mechanism of Action (Complete) data for ESTRADIOL (7 total), please visit the HSDB record page.
Record name Estradiol
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Impurities

Reported impurities (for estradiol hemihydrate) include: estra-1,3,5(10),9(11)-tetraene-3,17beta-diol, estra-1,3,5(10)-triene-3,17alpha-diol (17alpha-estradiol), 3-hydroxyestra-1,3,5(10)-trien-17-one (estrone) and 4-methylestra-1,3,5(10)-triene-3,17beta-diol. /Estradiol hemihydrate/
Record name ESTRADIOL
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Product Name

Estradiol

Color/Form

White crystalline powder. Prisms from 80% alcohol, White or slightly yellow, small crystals or crystalline powder

CAS RN

17916-67-5, 50-28-2
Record name Estra-1,3,5(10)-triene-3,17-diol (17β)-, (±)-
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Melting Point

178.5 °C, 178-179 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,490,000
Citations
MM McCarthy - Physiological reviews, 2008 - journals.physiology.org
… by estradiol include the following: 1) apoptosis, with estradiol preventing it in some regions but promoting it in others; 2) synaptogenesis, again estradiol … Estradiol also impacts cellular …
Number of citations: 968 journals.physiology.org
LM Garcia-Segura, I Azcoitia, LL DonCarlos - Progress in neurobiology, 2001 - Elsevier
This review highlights recent evidence from clinical and basic science studies supporting a role for estrogen in neuroprotection. Accumulated clinical evidence suggests that estrogen …
Number of citations: 207 www.sciencedirect.com
A Vermeulen, JM Kaufman, S Goemaere… - The aging …, 2002 - Taylor & Francis
… of estradiol do not necessarily reflect tissue-level activity as peripherally formed estradiol is … Both estradiol and bioavailable estradiol were significantly correlated with total fat mass (r = …
Number of citations: 585 www.tandfonline.com
EG Salole - Analytical profiles of drug substances, 1986 - Elsevier
Publisher Summary This chapter discusses estradiol. Estradiol is the most potent estrogenic hormone, secreted in normal pre-menopausal women mainly by the ovaries. The chapter …
Number of citations: 59 www.sciencedirect.com
VN Luine - Hormones and behavior, 2014 - Elsevier
… A historical perspective on estradiol's enhancement of … Newer studies showing rapid effects of estradiol on … Recent demonstrations of intra-neuronal estradiol synthesis and possible …
Number of citations: 452 www.sciencedirect.com
PC Butera - Physiology & behavior, 2010 - Elsevier
… estradiol withdrawal and replacement on food intake and body weight, and the neurobiological mechanisms by which estradiol … from this research views estradiol as an indirect control …
Number of citations: 276 www.sciencedirect.com
M Schulster, AM Bernie, R Ramasamy - Asian journal of andrology, 2016 - ncbi.nlm.nih.gov
… In the brain, estradiol synthesis is increased in areas related … Regulation of testicular cells by estradiol shows both an … the overall contribution of estradiol to male sexual function …
Number of citations: 382 www.ncbi.nlm.nih.gov
RJ Chetkowski, DR Meldrum… - … England Journal of …, 1986 - Mass Medical Soc
We conducted a dose–response study in 23 postmenopausal women to compare the physiologic effects of transdermal estradiol and oral conjugated equine estrogens. The doses …
Number of citations: 698 www.nejm.org
I Azcoitia, JG Yague, LM Garcia-Segura - Neuroscience, 2011 - Elsevier
Estradiol biosynthesis is catalyzed by the enzyme aromatase, the product of the CYP19A1 gene. Aromatase is expressed in the brain, where it is involved not only in the control of …
Number of citations: 261 www.sciencedirect.com
JM Hall, JF Couse, KS Korach - Journal of biological chemistry, 2001 - ASBMB
The steroid hormone 17ß-estradiol (E2) is a key regulator of growth, differentiation, and function in a wide array of target tissues, including the male and female reproductive tracts, …
Number of citations: 648 www.jbc.org

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